molecular formula C8H6O3 B053979 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 117620-53-8

7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde

Cat. No. B053979
CAS RN: 117620-53-8
M. Wt: 150.13 g/mol
InChI Key: RPOBPZUQXNSXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde (OBDA) is a molecule that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields. OBDA is a cyclic aldehyde that contains a seven-membered ring with an oxygen atom and two double bonds. This molecule has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is not fully understood, but it is believed to involve the reaction of the aldehyde group with other molecules. The aldehyde group in this compound can react with nucleophiles such as amines and thiols to form adducts. This reaction can be used to detect metal ions or to catalyze reactions. Additionally, the double bonds in this compound can undergo cycloaddition reactions with other molecules, such as in the Diels-Alder reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown that this compound can react with biomolecules such as proteins and nucleic acids. This reaction can lead to the formation of adducts that can alter the function of these biomolecules. Additionally, this compound has been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde in lab experiments include its unique chemical structure, which allows it to form complexes with metal ions and catalyze reactions with high enantioselectivity. Additionally, this compound can be used as a fluorescent probe for detecting metal ions. The limitations of using this compound in lab experiments include its toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde. One direction is the development of new methods for synthesizing this compound. Another direction is the exploration of this compound's potential applications in drug discovery, such as the development of new anticancer agents. Additionally, the study of this compound's interactions with biomolecules such as proteins and nucleic acids could lead to the development of new diagnostic tools and therapies.

Synthesis Methods

7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized using various methods, including the oxidation of 2,5-norbornadiene (NBD) with ozone or hydrogen peroxide, the oxidation of NBD with potassium permanganate, and the oxidation of NBD with selenium dioxide. The most commonly used method for synthesizing this compound is the oxidation of NBD with ozone. This method involves the reaction of NBD with ozone in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then treated with a reducing agent such as sodium borohydride to yield this compound.

Scientific Research Applications

7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used in various scientific research applications, including the development of fluorescent probes, the synthesis of chiral ligands, and the study of chemical reactions. This compound has been used as a fluorescent probe for detecting metal ions such as copper and zinc. The aldehyde group in this compound can react with metal ions to form a complex that emits fluorescence. This compound has also been used as a chiral ligand in asymmetric catalysis reactions. The unique structure of this compound allows it to form complexes with metal ions that can catalyze reactions with high enantioselectivity. Additionally, this compound has been used as a reagent in chemical reactions such as the Diels-Alder reaction and the Prins reaction.

properties

CAS RN

117620-53-8

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde

InChI

InChI=1S/C8H6O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h1-4,7-8H

InChI Key

RPOBPZUQXNSXAI-UHFFFAOYSA-N

SMILES

C1=CC2C(=C(C1O2)C=O)C=O

Canonical SMILES

C1=CC2C(=C(C1O2)C=O)C=O

synonyms

7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxaldehyde (9CI)

Origin of Product

United States

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